Fmoc-L-threonine monohydrate
Description
Historical Context of Fmoc Chemistry in Peptide Synthesis
The development of protecting groups has been a cornerstone in the advancement of peptide synthesis. The ability to temporarily block the reactive Nα-amino group of an amino acid is a mandatory requirement for the controlled formation of peptide bonds. researchgate.net
Evolution from Z and Boc Protecting Groups
Prior to the widespread adoption of Fmoc chemistry, peptide synthesis was dominated by other protecting groups, notably the benzyloxycarbonyl (Z) group and the tert-butoxycarbonyl (Boc) group. The Z-group, introduced by Bergmann and Zervas in 1932, was the first readily cleavable protecting group and marked a significant milestone in peptide synthesis. publish.csiro.auwikipedia.org However, its removal required harsh conditions like catalytic hydrogenation or HBr in acetic acid. wikipedia.orgcreative-peptides.com
The Boc group, developed later, offered an alternative that could be removed under acidic conditions, such as with trifluoroacetic acid (TFA). creative-peptides.comamericanpeptidesociety.org The Boc/Bzl (benzyl) protection strategy became a standard in the early days of SPPS, a revolutionary technique developed by R.B. Merrifield in the 1960s that dramatically simplified peptide synthesis by anchoring the growing peptide chain to an insoluble resin support. researchgate.netpeptide.comiris-biotech.de Despite its utility, the repetitive use of strong acid for Boc deprotection could lead to side reactions and degradation of the peptide. americanpeptidesociety.orgnih.gov
In 1970, Louis A. Carpino and Grace Y. Han introduced the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. peptide.comnih.gov This group offered a milder alternative, as it could be removed with a weak base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.orgcreative-peptides.com This key difference established an orthogonal protection scheme, where the temporary Nα-Fmoc group could be removed without affecting the acid-labile side-chain protecting groups, a significant advantage over the Boc/Bzl strategy. nih.goviris-biotech.de
Impact on Solid-Phase Peptide Synthesis (SPPS) Automation
The introduction of Fmoc chemistry had a profound impact on the automation of solid-phase peptide synthesis. beilstein-journals.org The milder deprotection conditions of the Fmoc group were more compatible with a wider range of peptide sequences and modifications, including sensitive ones like glycosylation and phosphorylation. nih.gov This compatibility was a crucial factor in its widespread adoption.
Furthermore, the Fmoc deprotection process releases a fluorenyl group, which has a strong UV absorbance. publish.csiro.aunih.gov This property allowed for the real-time monitoring of the deprotection step, a feature that was readily incorporated into automated peptide synthesizers. wikipedia.orgbachem.com This ability to monitor reaction completion facilitated the optimization of synthesis cycles and contributed to the production of higher quality peptides. nih.govbachem.com The combination of mild reaction conditions and the ease of monitoring made Fmoc-based SPPS highly amenable to automation, revolutionizing the production of synthetic peptides for research and therapeutic applications. iris-biotech.debeilstein-journals.org By the mid-1990s, Fmoc chemistry had become the dominant method used in peptide synthesis laboratories. nih.gov
Significance of L-Threonine in Peptide and Protein Chemistry
L-Threonine (Thr) is a proteinogenic amino acid, meaning it is one of the 20 amino acids encoded by the standard genetic code and incorporated into proteins during translation. wikipedia.orgnih.gov It is characterized by a side chain containing a hydroxyl group, which makes it a polar, uncharged amino acid. wikipedia.org
Role as an Essential Amino Acid Building Block
Threonine is an essential amino acid for humans, which means the body cannot synthesize it, and it must be obtained from the diet. wikipedia.orgwebmd.com It is a crucial component for the synthesis of proteins, including structural proteins like collagen and elastin, which are vital for the health of skin and connective tissues. drugbank.comartgerecht.com L-threonine is the naturally occurring, active form found in proteins. drugbank.com Beyond its role in protein structure, threonine is also a precursor for the synthesis of other amino acids, such as glycine (B1666218) and serine. drugbank.comnativepath.com
Involvement in Post-Translational Modifications
The hydroxyl group on the side chain of threonine is a key site for post-translational modifications (PTMs), which are covalent changes to proteins after their synthesis. wikipedia.org These modifications significantly expand the functional diversity of the proteome. thermofisher.com
Two of the most common and important PTMs involving threonine are:
Phosphorylation: The addition of a phosphate (B84403) group to the hydroxyl side-chain is a reversible process catalyzed by threonine kinases. wikipedia.orgthermofisher.com Phosphorylation is a fundamental mechanism for regulating protein activity, cellular signaling pathways, cell cycle, and apoptosis. thermofisher.comnih.gov
Glycosylation: The attachment of sugar molecules (glycans) to the hydroxyl group is known as O-linked glycosylation. wikipedia.orgchomixbio.com This modification plays a critical role in protein folding, stability, and cell-surface interactions. thermofisher.com
The ability of threonine to undergo these modifications makes it a crucial residue in many signaling proteins and enzymes. nih.govchomixbio.com
Overview of Fmoc-L-Threonine Monohydrate as a Key Building Block
This compound serves as a fundamental building block in Fmoc-based solid-phase peptide synthesis. chemimpex.comimpurity.com It provides the L-threonine residue with its α-amino group temporarily protected by the Fmoc group. This protection prevents unwanted reactions during the coupling of the next amino acid in the peptide sequence. creative-peptides.com The monohydrate form is a stable, crystalline solid. impurity.comthermofisher.com
The use of this compound is particularly important for synthesizing peptides that contain threonine, allowing for its precise incorporation into the desired sequence. chemimpex.com This is essential for creating peptides for various research applications, including studying protein structure and function, developing therapeutic peptides, and investigating the role of threonine-specific post-translational modifications. chemimpex.comnih.govnih.gov
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 229957-49-7 | impurity.comchemscene.com |
| Molecular Formula | C₁₉H₁₉NO₅ • H₂O or C₁₉H₂₁NO₆ | impurity.comthermofisher.comchemscene.com |
| Molecular Weight | 359.37 g/mol | chemscene.com |
| Appearance | White to off-white crystalline powder | thermofisher.comdulynet.com |
| Melting Point | 93.0-99.0 °C | thermofisher.com |
| Purity | ≥98.0% (HPLC) | sigmaaldrich.com |
| Solubility | Soluble in DMF | publish.csiro.au |
Structure and Definition within Fmoc Strategy
This compound is chemically defined as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine monohydrate. impurity.comchemnet.com Its molecular structure consists of the amino acid L-threonine, which possesses a secondary hydroxyl group on its side chain, linked to the Fmoc protecting group via a carbamate (B1207046) bond. nih.gov The presence of the water molecule of hydration completes the monohydrate structure. impurity.com
The Fmoc group itself is a large, hydrophobic moiety derived from fluorene. nih.gov This characteristic is integral to the Fmoc strategy. In solid-phase peptide synthesis (SPPS), the growing peptide chain is anchored to a solid support, or resin. acs.org The Fmoc group at the N-terminus of the latest added amino acid, such as threonine, serves to prevent self-polymerization. chemimpex.comacs.org
The process of peptide elongation using the Fmoc strategy involves two key steps:
Deprotection: The Fmoc group is removed from the N-terminal amino acid of the resin-bound peptide. This is typically achieved by treatment with a mild base like piperidine in a solvent such as dimethylformamide (DMF). nih.gov The cleavage of the Fmoc group liberates a free amino group.
Coupling: The next Fmoc-protected amino acid (in this case, this compound if it is the next residue to be added) is activated and then coupled to the newly freed amino group of the growing peptide chain, forming a new peptide bond. nih.gov This cycle is repeated until the desired peptide sequence is assembled. nih.gov
The hydroxyl group on the side chain of threonine often requires its own protecting group, such as a tert-butyl (tBu) or trityl (Trt) group, to prevent side reactions during synthesis. chemimpex.comcarlroth.com However, the specific compound this compound refers to the derivative where the side-chain hydroxyl may or may not be protected, depending on the specific synthetic requirements. For the purpose of this article, the focus is on the N-α-Fmoc protected version.
| Attribute | Value |
|---|---|
| Chemical Name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine monohydrate |
| Synonyms | Fmoc-Thr-OH monohydrate, Fmoc-L-Threonine-OH, N-α-(9-Fluorenylmethoxycarbonyl)-L-threonine chemnet.comchemscene.com |
| Molecular Formula | C₁₉H₂₁NO₆ chemscene.com |
| Molecular Weight | 359.37 g/mol chemscene.com |
| CAS Number | 229957-49-7 chemscene.com |
Purity and Commercial Availability for Research
The success of peptide synthesis is highly dependent on the purity of the starting materials, including the Fmoc-protected amino acids. High purity is essential to prevent the incorporation of deletion sequences or other impurities into the final peptide product. chemimpex.com Consequently, this compound is commercially available for research purposes from various chemical suppliers at high purity levels. chemscene.comvwr.com
Suppliers typically provide detailed specifications for their products, including purity as determined by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and neutralization titration. vwr.com Common purity levels for research-grade this compound are often greater than 98% or 99%. chemscene.comtcichemicals.comottokemi.com Some suppliers offer even higher purity grades, such as ≥99.5%. chemimpex.com
The compound is generally sold as a white powder and is available in various quantities, from milligrams to bulk quantities, to accommodate the diverse needs of research laboratories and larger-scale production facilities. chemscene.comcymitquimica.com It is typically stored at refrigerated temperatures (0-8 °C) to ensure its stability over time. chemimpex.comchemimpex.com The commercial availability from multiple sources ensures a steady supply for researchers engaged in peptide synthesis, drug discovery, and other areas of chemical biology. chemnet.com
| Supplier/Source | Reported Purity | Analytical Method |
|---|---|---|
| ChemScene | 98+% chemscene.com | Not specified |
| Chem-Impex | ≥ 99.5% chemimpex.com | Chiral HPLC chemimpex.com |
| Tokyo Chemical Industry (TCI) | >98.0% tcichemicals.com | (T)(HPLC) tcichemicals.com |
| VWR (TCI) | min. 98.0 area% vwr.com | HPLC vwr.com |
| VWR (TCI) | min. 98.0 % vwr.com | Neutralization titration (calcd. on anh. substance) vwr.com |
| CymitQuimica (Bachem) | 99.78% cymitquimica.com | Not specified |
| Carl ROTH (Fmoc-L-Threonine-(tBu)) | ≥99 % carlroth.com | Not specified |
| IndiaMART Supplier | 99% ottokemi.com | Not specified |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5.H2O/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23);1H2/t11-,17+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNQPFAECJFQNV-NRNQBQMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations Involving Fmoc L Threonine Monohydrate
Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocols
The integration of Fmoc-L-threonine into a growing peptide chain follows the standard, cyclical workflow of Fmoc-based SPPS. du.ac.inresearchgate.net This methodology relies on anchoring the C-terminal amino acid to an insoluble polymer resin and sequentially adding N-terminally protected amino acids. peptide.com The Fmoc/tBu strategy is a widely adopted orthogonal protection scheme where the temporary Nα-Fmoc group is labile to basic conditions, while the more permanent side-chain protecting groups are labile to acid. du.ac.inpeptide.comluxembourg-bio.com
The incorporation of Fmoc-L-threonine is a routine step in the SPPS cycle. researchgate.net The process begins with the deprotection of the Nα-Fmoc group from the resin-bound peptide chain. This is typically achieved by treating the peptide-resin with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). luxembourg-bio.comuci.edu The base induces a β-elimination reaction, releasing the Fmoc group as dibenzofulvene, which is subsequently scavenged by the amine. chempep.com
Following the removal of the Fmoc group and thorough washing of the resin to eliminate reagents, the next amino acid, Fmoc-L-threonine monohydrate, is introduced. peptide.com Its carboxylic acid group is pre-activated to facilitate the formation of a new peptide bond with the newly exposed N-terminal amine of the growing chain. altabioscience.com This cycle of deprotection, washing, coupling, and washing is repeated until the desired peptide sequence is fully assembled. researchgate.net The strong UV absorbance of the Fmoc group allows for the photometric monitoring of the reaction progress, ensuring that both coupling and deprotection steps proceed to completion. altabioscience.combachem.com
The coupling of Fmoc-L-threonine can present challenges due to steric hindrance. Threonine is a β-branched amino acid, and its side chain can impede the approach of the activated carboxyl group to the N-terminal amine of the peptide-resin, potentially leading to incomplete or slow reactions. chempep.comsemanticscholar.org Studies have identified threonine as one of the more difficult amino acids to couple efficiently. semanticscholar.org
To overcome these challenges and optimize coupling efficiency, several strategies are employed:
Choice of Coupling Reagents: The use of potent activating reagents is crucial. Acyluronium/aminium salt-based reagents like HBTU and TBTU, or more powerful phosphonium (B103445) salts like PyBOP, have been popular choices. chempep.com More recently, reagents such as HATU have been shown to drive difficult couplings to completion. chempep.com
Reaction Conditions: Extending the coupling time or performing a "double coupling" (repeating the coupling step a second time) can significantly improve yields. gyrosproteintechnologies.com
Temperature: Microwave-assisted SPPS can enhance the efficiency of difficult coupling reactions by increasing the reaction temperature, thereby accelerating the rate of acylation. nih.gov
Solvent Choice: The solvent must effectively swell the resin to ensure reactive sites are accessible. DMF and N-methylpyrrolidone (NMP) are common choices due to their excellent resin-swelling properties. chempep.com
Table 1: Common Coupling Reagents Used in Fmoc SPPS
| Reagent Class | Examples | Notes |
|---|---|---|
| Aminium/Uronium | HBTU, TBTU, HCTU | Widely used; converts the Fmoc amino acid into an active ester. chempep.com |
| Phosphonium | BOP, PyBOP, PyAOP | Highly effective, particularly for sterically hindered couplings. |
| Immonium/Guanidinium | HATU, HDMA | Very potent activators, often used for the most difficult sequences. chempep.com |
| Carbodiimides | DIC | Often used in combination with additives like HOBt or Oxyma Pure. nih.gov |
The choice of resin and its associated linker is a critical parameter in SPPS, as it dictates the C-terminal functionality of the final peptide and the conditions required for its cleavage. nih.govresearchgate.net The linker is the bifunctional molecule that connects the growing peptide chain to the insoluble polymer support. bachem.combiosynth.com
For the synthesis of peptides with a C-terminal carboxylic acid, Wang resin is a common choice in Fmoc chemistry. chempep.comresearchgate.net The first Fmoc-amino acid, which could be Fmoc-L-threonine, is attached to the resin's p-alkoxybenzyl alcohol linker via an ester bond. biosynth.com Another option for producing peptide acids, especially when aiming to create fully protected peptide fragments, is the 2-chlorotrityl chloride (2-CTC) resin. peptide.comchempep.com This resin is highly acid-labile, allowing the peptide to be cleaved under very mild acidic conditions that leave side-chain protecting groups intact. chempep.com
When the desired product is a C-terminal peptide amide, Rink Amide or Sieber Amide resins are typically used. chempep.combiosynth.com These resins possess acid-labile linkers that, upon cleavage with strong acid, yield an amide at the C-terminus. peptide.combiosynth.com
Table 2: Common Resins and Linkers in Fmoc SPPS
| Resin Name | Linker Type | Final C-Terminus | Cleavage Condition |
|---|---|---|---|
| Wang Resin | p-Alkoxybenzyl ester | Carboxylic Acid | Strong Acid (e.g., 95% TFA) chempep.com |
| 2-Chlorotrityl (2-CTC) Resin | Chlorotrityl | Carboxylic Acid | Mild Acid (e.g., 1% TFA) chempep.com |
| Rink Amide Resin | Benzhydrylamine | Amide | Strong Acid (e.g., 95% TFA) biosynth.com |
| Sieber Amide Resin | Xanthenyl | Amide | Mild Acid (e.g., 1% TFA) chempep.com |
Strategies for Side-Chain Protection and Deprotection
To prevent unwanted side reactions during peptide synthesis, the reactive functional group in an amino acid's side chain must be masked with a protecting group. peptide.combiosynth.com For threonine, this is the hydroxyl (-OH) group. The selection of a side-chain protecting group is governed by the principle of orthogonality, meaning it must be stable under the conditions used to remove the temporary Nα-Fmoc group but easily removable during the final cleavage step. peptide.compeptide.com
In the context of Fmoc-SPPS, the standard orthogonal protecting group strategy is the Fmoc/tBu combination. iris-biotech.de The Nα-Fmoc group is removed by a base (piperidine), while the side-chain protecting groups are removed by an acid (TFA). peptide.comiris-biotech.de The hydroxyl groups of serine and threonine are most commonly protected as tert-butyl (tBu) ethers. peptide.comcore.ac.uk This protection is robust enough to withstand the repeated basic treatments required for Fmoc removal throughout the synthesis cycles. iris-biotech.de
Other protecting groups like the trityl (Trt) group can also be used. peptide.com The Trt group is more acid-sensitive than the tBu group and can be removed with dilute TFA, which allows for selective deprotection of a specific residue on the resin if needed for side-chain modification. sigmaaldrich.com
The tert-butyl (tBu) ether is the most frequently used protecting group for the threonine side chain in Fmoc-SPPS. peptide.comiris-biotech.de The standard building block is therefore Fmoc-L-Thr(tBu)-OH. researchgate.net The tBu group is chemically stable and effectively prevents acylation or other unwanted reactions at the side-chain hydroxyl group during the coupling steps. peptide.com
Table 3: Orthogonal Protection Scheme for Fmoc-L-Threonine(tBu)-OH
| Protecting Group | Location | Protection Type | Removal Reagent | Stability |
|---|---|---|---|---|
| Fmoc | α-Amino Group | Temporary | 20% Piperidine in DMF | Acid-stable |
| tBu | Side-Chain Hydroxyl | Permanent | 95% Trifluoroacetic Acid (TFA) | Base-stable |
Orthogonal Protecting Groups for Threonine Side Chain
Other Established Protecting Group Strategies
In the realm of Solid-Phase Peptide Synthesis (SPPS), the selection of an appropriate protecting group strategy is paramount to prevent unwanted side reactions at reactive amino acid side chains. peptide.com While the 9-fluorenylmethoxycarbonyl (Fmoc) group serves as the temporary protecting group for the α-amino function, the hydroxyl group of threonine requires a semi-permanent protecting group. iris-biotech.de This group must remain stable during the iterative basic conditions used for Fmoc removal (typically piperidine in DMF) but should be easily removable during the final cleavage from the resin, usually under acidic conditions. iris-biotech.deresearchgate.net
The most widely adopted orthogonal protecting group combination for threonine in Fmoc-based SPPS is the tert-butyl (tBu) ether. peptide.comiris-biotech.de The Fmoc/tBu strategy is favored due to the stability of the tBu group to the basic conditions required for Fmoc deprotection and its clean removal by moderate to strong acids like trifluoroacetic acid (TFA). iris-biotech.decreative-peptides.com
Alternative strategies have also been established to address specific synthetic challenges. The trityl (Trt) group, an acid-labile protecting group, is another option for the threonine side chain. peptide.com The Trt group is significantly more acid-labile than the tBu group, which can be advantageous in the synthesis of protected peptide fragments where milder cleavage conditions are required. peptide.com For instance, the Mmt (4-methoxytrityl) and Mtt (4-methyltrityl) groups, which are derivatives of Trt, can be removed with very dilute solutions of TFA (e.g., 1% in DCM), allowing for selective on-resin side-chain manipulations while the peptide remains anchored to a more acid-stable linker. iris-biotech.de
Table 1: Common Side-Chain Protecting Groups for Threonine in Fmoc-SPPS
| Protecting Group | Chemical Name | Abbreviation | Common Cleavage Condition | Key Characteristics |
|---|---|---|---|---|
| tert-Butyl | tert-Butyl | tBu | High concentration TFA (e.g., 95%) iris-biotech.de | Standard, robust, widely used in Fmoc/tBu strategy. peptide.comiris-biotech.de |
| Trityl | Triphenylmethyl | Trt | Moderate TFA concentrations (e.g., 90%); milder acids. peptide.com | More acid-labile than tBu; useful for preparing protected fragments. peptide.com |
| 4-Methoxytrityl | 4-Methoxytrityl | Mmt | Very mild acid (e.g., 1% TFA in DCM). iris-biotech.de | Allows for highly selective on-resin side-chain deprotection. iris-biotech.de |
| 4-Methyltrityl | 4-Methyltrityl | Mtt | Very mild acid (e.g., 1% TFA in DCM). iris-biotech.de | Similar to Mmt, used for orthogonal deprotection schemes. iris-biotech.de |
Cleavage Conditions and Minimization of Side Reactions
The final step in Fmoc-SPPS involves the cleavage of the peptide from the solid support and the simultaneous removal of the semi-permanent side-chain protecting groups. merckmillipore.com This process is typically accomplished using a strong acid, most commonly Trifluoroacetic Acid (TFA). merckmillipore.comnih.gov However, the highly reactive cationic species generated from the protecting groups and the resin linker during acidolysis can lead to a variety of side reactions, modifying susceptible amino acid residues. merckmillipore.comnih.govluxembourg-bio.com Therefore, the composition of the cleavage cocktail is critical and must be optimized based on the peptide's sequence. merckmillipore.comthermofisher.com
Treatment of the peptidyl-resin with a high concentration of TFA (typically 90-95%) is the standard method for cleaving the peptide and removing acid-labile side-chain protecting groups like tert-butyl (tBu) from threonine. merckmillipore.comthermofisher.com During this process, the tBu group is released as a tert-butyl cation, a highly reactive electrophile. luxembourg-bio.com If not effectively trapped, this cation can reattach to nucleophilic residues in the peptide sequence, such as tryptophan or tyrosine, leading to undesired modifications. merckmillipore.comnih.gov
To mitigate these side reactions, "scavengers" are added to the TFA cleavage cocktail. merckmillipore.com These are nucleophilic compounds that competitively react with and quench the reactive carbocations. merckmillipore.comluxembourg-bio.com The choice and concentration of scavengers are dictated by the amino acid composition of the peptide. thermofisher.com
A widely used universal cleavage mixture is Reagent K, which consists of TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT). merckmillipore.comnih.gov This combination is effective at suppressing a broad range of side reactions. nih.gov For instance, water acts as a scavenger for trityl cations, while triisopropylsilane (B1312306) (TIS) is also a very efficient scavenger for this purpose. thermofisher.com The duration of the cleavage reaction is also a key parameter; while most linkers are cleaved within two hours, complete removal of certain protecting groups may require longer exposure to the TFA cocktail. thermofisher.com It is often recommended to perform a small-scale trial cleavage to determine the optimal conditions for a specific peptide. merckmillipore.comthermofisher.com
Table 2: Common Scavengers Used in TFA Cleavage Cocktails
| Scavenger | Purpose | Typical Concentration (%) | Target Residues/Protecting Groups |
|---|---|---|---|
| Water (H₂O) | Proton source, scavenger | 2.5 - 5 | Trityl groups, general carbocations merckmillipore.comthermofisher.com |
| Triisopropylsilane (TIS) | Reducing agent, scavenger | 1 - 5 | Trityl groups, prevents tryptophan alkylation thermofisher.com |
| 1,2-Ethanedithiol (EDT) | Scavenger | 2.5 | Trityl groups, prevents methionine oxidation nih.gov |
| Thioanisole | Scavenger | 5 | Trityl groups, protects tryptophan merckmillipore.comnih.gov |
| Phenol | Scavenger | 5 | General carbocation scavenger merckmillipore.comnih.gov |
Threonine, along with serine, is susceptible to several side reactions beyond those occurring during TFA cleavage. One significant issue is β-elimination, which can occur under the basic conditions used for Fmoc-group removal. acs.org This reaction is particularly problematic for phosphorylated or glycosylated threonine residues, where the side-chain modification increases the acidity of the β-proton, facilitating its abstraction by the base (e.g., piperidine) and subsequent elimination. acs.orgrsc.org
For standard Fmoc-Thr(tBu)-OH, β-elimination during Fmoc deprotection is generally not a major concern. However, for more sensitive derivatives, such as phosphothreonine, this side reaction can significantly reduce yields. acs.org Research has shown that using a weaker, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at low concentrations (e.g., 0.5%) can effectively remove the Fmoc group while minimizing β-elimination, even at elevated temperatures. acs.org Computational studies suggest that with DBU, the energy barrier for β-elimination is substantially higher than that for Fmoc deprotection, making the desired reaction kinetically favorable. acs.org
Another potential side reaction involving threonine is an N-to-O acyl shift. During deprotection with TFA, the peptide chain can migrate from the amide nitrogen to the side-chain hydroxyl group of threonine via a cyclic intermediate. iris-biotech.de This transformation can often be reversed by treatment with a base, such as aqueous ammonia. iris-biotech.de
Specialized Synthesis Routes Utilizing this compound
The chemical synthesis of glycopeptides is essential for studying the biological roles of protein glycosylation. researchgate.netnih.gov A key strategy in Fmoc-based SPPS of glycopeptides is the use of pre-formed glycosylated amino acid building blocks. researchgate.net This approach involves synthesizing an Fmoc-L-threonine derivative where the desired carbohydrate moiety is already attached to the side-chain hydroxyl group. nih.govrsc.org This method provides precise control over the location and structure of the glycan in the final peptide sequence. researchgate.net
The synthesis of O-glycosylated Fmoc-L-threonine building blocks is a multi-step process that requires careful selection of protecting groups for both the amino acid and the carbohydrate. nih.govrsc.org A common route begins with an Fmoc-protected threonine derivative where the carboxylic acid is temporarily protected, often as a methyl or allyl ester. rsc.org This acceptor molecule is then glycosylated with a suitable sugar donor. nih.govnih.gov
The choice of glycosyl donor and reaction conditions is critical for controlling the stereochemistry of the newly formed glycosidic bond. nih.gov For instance, achieving the α-anomer, which is common in mucin-type O-glycosylation, can be challenging as neighboring group participation from an acetyl or benzoyl group at the C2 position of the sugar typically directs the formation of the β-anomer. nih.gov To overcome this, donors with non-participating groups at C2, such as an azido (B1232118) group, are often employed to ensure high α-selectivity. researchgate.net
After the glycosylation step, the temporary ester group on the threonine carboxyl is selectively removed to yield the final building block, ready for incorporation into SPPS. rsc.orgnih.gov The hydroxyl groups on the carbohydrate moiety are typically protected with acetyl or benzoyl groups. These protecting groups not only enhance the stability of the glycosidic linkage to the acidic conditions of TFA cleavage but can also be removed post-synthesis using basic conditions like sodium methoxide (B1231860) or hydrazine (B178648) hydrate. nih.gov
Table 3: Synthetic Steps for a Glycosylated Fmoc-L-Threonine Building Block
| Step | Description | Key Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Protection of Threonine | Fmoc-Cl, Methyl esterification | Protect α-amino and carboxyl groups. rsc.org |
| 2 | Glycosylation | Peracetylated sugar donor (e.g., β-GalNAc(Ac₄)), Lewis acid (e.g., Cu(OTf)₂) | Formation of the O-glycosidic bond. rsc.org |
| 3 | Anomeric Control | Use of donors with non-participating groups (e.g., 2-azidogalactose) | To achieve specific stereochemistry (e.g., α-anomer). researchgate.net |
| 4 | Carboxyl Deprotection | Saponification (e.g., LiOH) | Removal of the temporary methyl ester to free the carboxylic acid for peptide coupling. rsc.org |
| 5 | Final Building Block | Fmoc-Thr(Ac-glycan)-OH | Ready for use in standard Fmoc-SPPS protocols. nih.govrsc.org |
Synthesis of Glycosylated Fmoc-L-Threonine Building Blocks
Challenges in Glycopeptide Synthesis Using Threonine
The synthesis of O-linked glycopeptides, where a carbohydrate moiety is attached to the hydroxyl group of threonine, presents several challenges. The use of Fmoc-L-threonine derivatives in this context requires careful consideration of protecting group strategies and coupling conditions to avoid side reactions that can significantly lower the yield and purity of the desired glycopeptide.
One of the primary challenges is the potential for β-elimination of the glycan from the threonine residue, particularly under the basic conditions required for Fmoc group removal with piperidine. nih.govnih.gov This side reaction is more pronounced in glycosylated threonine compared to glycosylated serine due to the presence of the methyl group, which can influence the conformation of the reactive intermediates. nih.gov The use of electron-withdrawing protecting groups on the carbohydrate can help to stabilize the glycosidic linkage and mitigate this issue. nih.gov
Another significant side reaction is epimerization at the α-carbon of the amino acid during the coupling step. While glycosylated serine derivatives are highly prone to epimerization, glycosylated threonine derivatives generally show negligible amounts of this side reaction. nih.gov However, under forcing coupling conditions, β-elimination becomes the more prevalent side reaction for threonine. nih.gov The choice of coupling reagents and base is therefore critical. The use of 2,4,6-trimethylpyridine (B116444) (TMP) as a base has been shown to significantly reduce both epimerization and β-elimination. nih.gov
The steric hindrance of the bulky glycan and the threonine side chain can also lead to slow and inefficient coupling reactions . nih.gov This necessitates the use of more potent activating reagents and potentially longer reaction times, which in turn can increase the risk of side reactions. The development of optimized coupling protocols and novel activating agents is an ongoing area of research to address these challenges.
| Challenge | Description | Mitigating Strategies |
| β-Elimination | Loss of the glycan moiety from the threonine side chain under basic conditions. | Use of electron-withdrawing protecting groups on the glycan; careful selection of base for Fmoc deprotection. nih.gov |
| Epimerization | Change in the stereochemistry at the α-carbon of threonine during coupling. | Less prevalent for threonine than serine, but can be minimized by using appropriate coupling reagents and bases like TMP. nih.gov |
| Steric Hindrance | Slow and inefficient coupling due to the bulkiness of the glycosylated threonine. | Use of potent activating reagents and optimized coupling protocols. nih.gov |
N-Methylation Strategies and Fmoc-N-Me-Threonine Derivatives
N-methylation of the amide backbone in peptides is a common strategy to enhance their metabolic stability, cell permeability, and conformational rigidity. researchgate.netnih.gov The synthesis of Fmoc-N-Me-Threonine-OH, the necessary building block for incorporating N-methylated threonine into peptides via Fmoc-SPPS, can be achieved through several synthetic routes.
A highly efficient and environmentally benign method involves the formation of an oxazolidinone intermediate from Fmoc-L-threonine. researchgate.netnih.govresearchgate.net This two-step process begins with the condensation of Fmoc-L-threonine with an aldehyde, typically paraformaldehyde, in the presence of an acid catalyst to form the oxazolidinone. researchgate.net The subsequent reductive ring-opening of the oxazolidinone with a reducing agent, such as triethylsilane in the presence of a Lewis acid, yields the desired Fmoc-N-Me-Thr-OH. researchgate.netnih.govresearchgate.net This method offers high yields and shorter reaction times. researchgate.net An improved protocol for this synthesis afforded Fmoc-N-Me-Thr-OH in a 92% yield. researchgate.net
Another effective approach is the Biron-Kessler method , which is amenable to solid-phase synthesis. nih.gov This strategy involves the temporary protection of the α-amino group with a 2-nitrobenzenesulfonyl (o-NBS) group, which acidifies the amide proton, making it susceptible to methylation. nih.gov The methylation is typically carried out using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. nih.gov Following methylation, the o-NBS group is removed, and the N-terminal amine is reprotected with the Fmoc group. nih.gov
| N-Methylation Strategy | Key Steps | Advantages |
| Oxazolidinone Method | 1. Formation of an oxazolidinone from Fmoc-L-threonine and paraformaldehyde. 2. Reductive ring-opening with a Lewis acid and a reducing agent. researchgate.netnih.govresearchgate.netresearchgate.net | High efficiency, environmentally benign, high yields. researchgate.netnih.govresearchgate.net |
| Biron-Kessler Method | 1. Protection of the α-amino group with 2-nitrobenzenesulfonyl (o-NBS). 2. N-methylation with a methylating agent. 3. Removal of the o-NBS group and reprotection with Fmoc. nih.gov | Compatible with solid-phase synthesis. nih.gov |
Phosphocholination at Threonine Residues
Phosphocholination is a post-translational modification that plays a role in bacterial pathogenesis. nih.govfigshare.com The synthesis of phosphocholinated peptides is crucial for studying the biological processes involving this modification. A straightforward synthetic strategy has been developed for the preparation of Fmoc-protected phosphocholinated threonine building blocks that are fully compatible with standard Fmoc-SPPS. nih.govfigshare.com
This method involves the preparation of a phosphoramidite (B1245037) reagent derived from 2-chloro-2-oxo-1,3,2-dioxaphospholane and choline (B1196258) tosylate. This reagent is then used to phosphorylate the side-chain hydroxyl group of a suitably protected Fmoc-threonine derivative. The resulting phosphite (B83602) triester is subsequently oxidized to the corresponding phosphate (B84403) triester. The protecting groups on the phosphate are then selectively removed to yield the desired Fmoc-L-threonine(phosphocholine)-OH building block. This building block can be directly incorporated into peptide chains using standard SPPS protocols.
Incorporation into Cyclic and Branched Peptides
This compound is also a key component in the synthesis of more complex peptide architectures such as cyclic and branched peptides. These structures often exhibit enhanced biological activity and stability compared to their linear counterparts.
Cyclic Peptides: A powerful method for the synthesis of cyclic peptides is serine/threonine ligation . nih.govresearchgate.netrsc.org This chemoselective ligation strategy allows for the cyclization of unprotected peptide fragments, one containing a C-terminal salicylaldehyde (B1680747) ester and the other an N-terminal serine or threonine residue. nih.gov The ligation proceeds through an initial imine capture followed by an intramolecular O-to-N acyl transfer to form the native peptide bond. This method provides an alternative to traditional macrolactamization and is particularly useful for the synthesis of complex natural cyclic peptides. nih.govresearchgate.net
Branched Peptides: The synthesis of branched peptides often involves the use of a branching unit, such as a diamino acid, where peptide chains can be elongated from both the α- and side-chain amino groups. Fmoc-L-threonine can be incorporated into these branched structures. A significant challenge in the synthesis of complex, and particularly hydrophobic, peptides is aggregation of the growing peptide chain. To circumvent this, pseudoproline dipeptides , which are masked threonine residues, can be incorporated. nih.gov These derivatives disrupt the secondary structures that lead to aggregation during SPPS. nih.gov The native threonine structure is regenerated during the final acid-mediated cleavage from the resin.
Green Chemistry Approaches in Fmoc-L-Threonine Synthesis and Utilization
The principles of green chemistry are increasingly being applied to peptide synthesis to reduce its environmental impact. Solid-phase peptide synthesis, while efficient, traditionally uses large volumes of hazardous solvents like N,N-dimethylformamide (DMF). advancedchemtech.comdoaj.orgresearchgate.net
Recent advancements have focused on developing more sustainable SPPS protocols that are applicable to the synthesis of peptides containing Fmoc-L-threonine. One approach is the minimization of wash steps . An "in situ Fmoc removal" strategy combines the coupling and deprotection steps without intermediate filtration, significantly reducing solvent consumption. digitellinc.com
The replacement of hazardous solvents is another key area of focus. Greener alternatives to DMF, such as propylene (B89431) carbonate, have been successfully employed in both solution- and solid-phase peptide synthesis. rsc.org Other promising green solvents that have been evaluated include γ-valerolactone and N-formylmorpholine. peptide.com The selection of a suitable green solvent depends on its ability to swell the resin and solubilize the Fmoc-amino acids and reagents. doaj.orgnih.gov
Continuous flow peptide synthesis is an emerging technology that offers improved efficiency and reduced waste generation compared to traditional batch processes. advancedchemtech.com This approach allows for precise control over reaction conditions and can be integrated with greener solvent systems.
| Green Chemistry Approach | Description | Benefits |
| In situ Fmoc Removal | Combining the coupling and deprotection steps in a single pot without intermediate washing. digitellinc.com | Reduced solvent consumption, shorter cycle times. digitellinc.com |
| Greener Solvents | Replacing hazardous solvents like DMF with more environmentally friendly alternatives such as propylene carbonate or γ-valerolactone. rsc.orgpeptide.com | Reduced toxicity and environmental impact. advancedchemtech.comdoaj.org |
| Continuous Flow Synthesis | Performing SPPS in a continuous flow reactor instead of a batch reactor. advancedchemtech.com | Precise control of reaction conditions, higher conversion rates, less waste. advancedchemtech.com |
Advanced Research Applications in Peptide and Protein Science
Role in Complex Peptide and Protein Construction
The construction of large and complex peptides and proteins often encounters significant synthetic hurdles. Fmoc-L-threonine monohydrate plays a critical role in overcoming these challenges, particularly in the assembly of "difficult sequences" and in facilitating convergent synthesis strategies that build large proteins from smaller, purified peptide fragments.
"Difficult sequences" in peptide synthesis are often characterized by a high content of hydrophobic and β-branched amino acids, such as valine, isoleucine, and threonine. These sequences have a strong tendency to aggregate on the solid-phase support during synthesis, which can lead to incomplete coupling and deprotection reactions, resulting in low yields and purity of the final peptide. The β-branched nature of the threonine side chain can cause steric hindrance, further complicating the addition of subsequent amino acids.
To mitigate these issues, specialized strategies involving Fmoc-L-threonine have been developed. One of the most effective methods is the use of pseudoproline dipeptides. In this approach, an Fmoc-protected dipeptide, such as Fmoc-Xaa-Thr(ψ, ψ-dimethyloxazolidine)-OH, is incorporated into the peptide chain instead of a single Fmoc-L-threonine residue. The oxazolidine (B1195125) ring structure temporarily disrupts the formation of interchain hydrogen bonds that lead to aggregation, thereby improving solvation and reaction kinetics. This "kink" in the peptide backbone is fully reversible under the final acidic cleavage conditions, yielding the native peptide sequence.
Table 1: Strategies to Overcome "Difficult Sequences" Involving Threonine
| Strategy | Description | Mechanism of Action |
|---|---|---|
| Pseudoproline Dipeptides | Incorporation of a temporarily modified dipeptide containing threonine (e.g., an oxazolidine derivative). | The cyclic structure disrupts the secondary structures (β-sheets) that cause on-resin aggregation, improving reaction efficiency. |
| Optimized Solvents | Using alternative solvents like N-methylpyrrolidone (NMP) instead of dimethylformamide (DMF). | NMP can be more effective at solvating growing peptide chains, particularly hydrophobic ones, preventing precipitation and aggregation. |
| Chaotropic Salts | Addition of salts like LiCl to the reaction mixture. | These salts disrupt non-covalent interactions and hydrogen bonding between peptide chains, reducing aggregation. |
Convergent synthesis is a powerful strategy for producing large proteins by first synthesizing smaller peptide fragments, which are then joined together. This approach avoids the cumulative yield losses associated with single, long, linear syntheses and allows for the purification of intermediate fragments. Serine/Threonine Ligation (STL) is a chemoselective ligation technique that has become invaluable for this purpose.
In STL, a peptide fragment with an N-terminal threonine residue is reacted with another peptide fragment that has a C-terminal salicylaldehyde (B1680747) (SAL) ester. This compound is the key building block used during the SPPS of the N-terminal fragment to precisely place the reactive threonine residue. The ligation reaction proceeds through the formation of an intermediate N,O-benzylidene acetal (B89532), which, after an irreversible O-to-N acyl transfer, is removed by acidolysis to form a native peptide bond at the ligation site. This method's operational simplicity and the ability to form a natural peptide linkage make it a highly effective tool for the total chemical synthesis of proteins.
Table 2: Key Features of Serine/Threonine Ligation (STL)
| Feature | Description |
|---|---|
| Mechanism | Reaction between a peptide with an N-terminal Ser/Thr and a peptide with a C-terminal salicylaldehyde (SAL) ester. |
| Role of Fmoc-L-Threonine | Used as the protected building block in SPPS to introduce the N-terminal threonine required for the ligation reaction. |
| Key Intermediate | Forms a stable N,O-benzylidene acetal intermediate. |
| Final Product | A native peptide bond is formed at the ligation site after acidolysis. |
| Advantages | Enables the synthesis of large proteins from smaller, manageable fragments; ligation occurs under mild conditions. |
This compound in Modified Peptide Synthesis
The biological function of many proteins is dictated by post-translational modifications (PTMs). Furthermore, peptides are increasingly used as building blocks for advanced biomaterials. This compound and its derivatives are central to synthesizing these modified peptides, allowing for the introduction of specific chemical moieties that confer unique biological or material properties.
The hydroxyl group on the side chain of threonine is a common site for various PTMs, most notably glycosylation and phosphorylation. The chemical synthesis of peptides bearing these modifications is essential for studying their roles in cell signaling, protein folding, and disease.
Using Fmoc-SPPS, peptides with site-specific modifications can be synthesized by incorporating Fmoc-L-threonine derivatives where the side-chain hydroxyl group is already modified and protected. For example, to synthesize a glycopeptide, a building block like Fmoc-L-Thr(Ac3-α-D-GalNAc)-OH (where the threonine is linked to a protected sugar moiety) can be used. This pre-modified amino acid is incorporated into the peptide chain at the desired position using standard SPPS protocols. Subsequent deprotection yields a glycopeptide with a precisely located O-linked glycan. Similarly, phosphopeptides can be synthesized using Fmoc-L-threonine building blocks containing a protected phosphate (B84403) group on the side chain.
Peptides capable of self-assembly are of great interest for creating novel biomaterials such as hydrogels, nanofibers, and nanospheres for applications in tissue engineering, drug delivery, and regenerative medicine. The Fmoc group itself, due to its aromatic and hydrophobic nature, is a powerful driver of self-assembly through π-π stacking interactions.
Fmoc-L-threonine, along with other Fmoc-amino acids, can self-assemble into ordered nanostructures and hydrogels. The threonine side chain, with its hydroxyl group, can participate in hydrogen bonding, which contributes to the stability and morphology of the resulting self-assembled structures. By incorporating Fmoc-L-threonine into short peptide sequences, researchers can design biomaterials with specific properties. For instance, peptide-based hydrogels can be designed to mimic the extracellular matrix, providing a scaffold for cell adhesion, proliferation, and differentiation. The physical properties of these hydrogels, such as stiffness and water content, can be tuned by altering the peptide sequence, offering a versatile platform for creating functional biomaterials.
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation / Other Names |
|---|---|
| This compound | Fmoc-Thr-OH |
| N-methylpyrrolidone | NMP |
| Dimethylformamide | DMF |
| Lithium chloride | LiCl |
| Fmoc-Xaa-Thr(ψ, ψ-dimethyloxazolidine)-OH | Pseudoproline dipeptide |
| Salicylaldehyde | SAL |
| Fmoc-L-Thr(Ac3-α-D-GalNAc)-OH | Glycosylated threonine building block |
| Valine | Val |
Structural and Conformational Studies of Fmoc L Threonine Monohydrate and Its Derivatives
Conformational Analysis in Solution and Solid State
The conformation of Fmoc-L-threonine and its derivatives is influenced by a variety of factors, including the solvent environment, temperature, and concentration. These factors dictate the intramolecular and intermolecular interactions that govern the molecule's three-dimensional shape and its propensity to form larger, ordered structures.
Spectroscopic methods are powerful tools for investigating the conformational properties of molecules. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local chemical environment of each atom, allowing for the determination of bond connectivities and spatial proximities. In the solid state, 17O Magic Angle Spinning (MAS) NMR spectroscopy of recrystallized Fmoc-L-threonine has been used to distinguish between the different oxygen environments within the molecule.
Table 1: Experimental 17O Solid-State NMR Parameters for Recrystallized Fmoc-L-threonine
| Site | Isotropic Chemical Shift (δiso) (ppm) | Quadrupole Coupling Constant (CQ) (MHz) | Asymmetry (η) |
|---|---|---|---|
| CO | 311 | 8.1 | 0.05 |
| COH | 192 | 7.2 | 0.08 |
Concentration-dependent NMR studies on derivatives such as Fmoc-Thr(tbu)-OH have also been performed to understand the role of π-π stacking in self-assembly. These studies show that as the concentration increases, the aromatic protons of the Fmoc group become slightly deshielded, indicating that π-π stacking interactions are a significant factor in the formation of larger assemblies. chemrxiv.org
Circular Dichroism (CD) spectroscopy is another valuable technique used to probe the secondary structure and conformational equilibria of chiral molecules like Fmoc-amino acids. nih.gov Studies on threonine-containing tetrapeptides have demonstrated that the introduction of a threonine residue significantly influences the conformational equilibria, with a notable increase in β-turn structures upon ionization of the terminal carboxyl group. nih.gov
Fmoc-protected amino acids, including derivatives of threonine, are known to self-assemble into a variety of nanostructures, such as nanofibers, nanotubes, and hydrogels. researchgate.net This process is driven by a combination of non-covalent interactions, including hydrogen bonding between the amino acid moieties and π-π stacking of the aromatic Fmoc groups.
Research on the tert-butyl protected variant, Fmoc-Thr(tbu)-OH, has shown that it undergoes distinct morphological transitions under different conditions. chemrxiv.orgchemrxiv.org While the parent L-Threonine amino acid typically forms a simple fiber-like morphology, the Fmoc-protected variant exhibits a more complex, controllable self-assembly behavior. chemrxiv.orgresearchgate.net
The morphology of the structures formed by Fmoc-threonine variants is highly sensitive to external parameters like concentration and temperature. chemrxiv.orgchemrxiv.org For Fmoc-Thr(tbu)-OH, studies have revealed a clear correlation between these factors and the resulting supramolecular architecture. chemrxiv.orgchemrxiv.orgresearchgate.net At lower concentrations, the molecule tends to form spherical structures. As the concentration is increased, these spheres transition into dumbbell-like shapes. chemrxiv.org
Temperature also plays a critical role in directing the self-assembly process. chemrxiv.org When the low-concentration solution containing spheres is heated, a morphological change to rod-like structures is observed. chemrxiv.org Similarly, heating the higher-concentration solution of dumbbells leads to the formation of elongated dumbbell-rod morphologies. chemrxiv.org This controlled, stimulus-responsive behavior highlights the potential for designing novel, self-assembling materials for applications in nanotechnology and material science. chemrxiv.org
Table 2: Morphological Transitions of Fmoc-Thr(tbu)-OH
| Condition | Concentration | Observed Morphology |
|---|---|---|
| Room Temperature | Low (e.g., 3mM) | Spheres chemrxiv.org |
| Room Temperature | High (e.g., 8mM) | Dumbbells chemrxiv.org |
| Heated (70°C) | Low (e.g., 3mM) | Rods chemrxiv.org |
| Heated (70°C) | High (e.g., 8mM) | Elongated Dumbbell-Rods chemrxiv.org |
Self-Assembly and Morphological Transitions of Fmoc-Threonine Variants
Crystallographic Investigations
Crystallography provides definitive, atomic-resolution insights into the solid-state structure of molecules, revealing precise bond lengths, angles, and the nature of intermolecular interactions that dictate the crystal packing.
X-ray crystallography is the primary technique for determining the three-dimensional structure of crystalline solids. libretexts.orgyoutube.com While a specific structure for Fmoc-L-threonine monohydrate is not detailed in the available research, analysis of L-threonine and other Fmoc-amino acids provides a strong basis for understanding its likely solid-state conformation. L-threonine crystals have been characterized as belonging to the orthorhombic crystal system with the space group P212121. researchgate.net
Crystallographic studies of other Fmoc-amino acids, such as Fmoc-phenylalanine (FmocF) and Fmoc-tyrosine (FmocY), have been successfully used to understand the packing in self-assembled structures like hydrogels. rsc.org In the case of FmocF, the crystal structure closely matches the structure observed in the gel phase, indicating that the self-assembled spherulites are microcrystals. rsc.org This demonstrates the power of single-crystal X-ray diffraction in elucidating the structure of supramolecular assemblies. rsc.org
Table 3: Crystallographic Data for L-threonine
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic researchgate.net |
| Space Group | P212121researchgate.net |
| Molecules per Unit Cell (Z) | 4 |
Note: Data is for the unprotected amino acid L-threonine.
The crystal packing of amino acids and their derivatives is dominated by extensive hydrogen bonding networks. nih.govresearchgate.netnih.gov In threonine-containing structures, the zwitterionic amino acid core (the ammonium (B1175870) group, -NH3+, and the carboxylate group, -COO-) and the side-chain hydroxyl group (-OH) all act as hydrogen bond donors and acceptors. nih.gov
In the solid state, these groups form robust intermolecular hydrogen bonds, creating layered or three-dimensional networks that define the supramolecular assembly. rsc.orgnih.gov For instance, crystallographic analysis of Fmoc-amino acids reveals distinct hydrogen bonding interactions, such as those between the amide N-H and a carbonyl oxygen (N–H⋯O) and between carboxylic acid groups (O–H⋯O), which drive the formation of one-dimensional stacks or two-dimensional sheets. rsc.org These interactions are fundamental to the self-assembly process, guiding the molecules into well-defined fibrillar structures within gels and other nanomaterials. rsc.org The interplay between these hydrogen bonds and the π-π stacking of the Fmoc groups ultimately determines the final morphology and properties of the resulting supramolecular material.
Biotechnological and Biomedical Research Directions
Engineering of Novel Amino Acid Derivatives and Building Blocks
Fmoc-L-threonine monohydrate is a fundamental building block in the creation of new amino acid derivatives for a range of biotechnological and biomedical research applications. chemimpex.com Its structure can be strategically altered to introduce new functionalities, resulting in compounds with specific, desired properties.
A primary focus of this research is the modification of the threonine side chain. The hydroxyl group of Fmoc-L-threonine can be chemically altered to introduce new functional groups. For example, it can undergo glycosylation to produce building blocks for synthesizing glycopeptides, which are crucial for studying protein-carbohydrate interactions and for the development of new therapeutic agents. nih.govbidmc.org Researchers have also investigated the esterification and etherification of this hydroxyl group to create derivatives with different polarities and reactivities.
This compound is also essential for synthesizing more complex and structurally constrained amino acid building blocks. These are often designed to mimic particular peptide conformations or to add rigidity to a peptide's backbone. This is especially important in the design of enzyme inhibitors and receptor ligands, where a precise three-dimensional structure is necessary for biological activity.
While less common, the Fmoc protecting group itself can be a site for modification. Variations of the fluorenylmethyloxycarbonyl group have been developed to fine-tune its stability and solubility, optimizing its use in solid-phase peptide synthesis (SPPS). chemimpex.com
Below is a table summarizing some engineered amino acid derivatives that originate from Fmoc-L-threonine:
| Derivative Type | Modification | Potential Application |
| Glycosylated Threonine | A sugar molecule is attached to the hydroxyl group. | Synthesis of glycopeptides for immunological research. nih.gov |
| Phosphorylated Threonine | A phosphate (B84403) group is added to the hydroxyl group. | To study signal transduction pathways. sigmaaldrich.com |
| Constrained Analogs | Cyclization or the introduction of bulky groups. | Development of peptides with restricted conformations. |
| Adenylylated Threonine | An adenosine (B11128) monophosphate (AMP) group is attached. | Synthesis of adenylylated peptides for studying post-translational modifications. nih.gov |
Enzymatic Synthesis and Derivatization of Threonine Isomers
While chemical synthesis is the main method for producing this compound, there is increasing interest in enzymatic and chemo-enzymatic methods. beilstein-journals.orgbeilstein-journals.org These approaches may offer benefits such as improved stereoselectivity, milder reaction conditions, and a reduced environmental footprint.
Enzymatic synthesis can be used to selectively attach an activated Fmoc group to the amino group of L-threonine. Enzymes like lipases and proteases have been studied for their ability to catalyze this reaction in non-aqueous environments. The high stereospecificity of these enzymes ensures the production of the desired L-enantiomer, which eliminates the need for the chiral resolution steps often required in traditional chemical synthesis.
Enzymes can also be used to derivatize threonine isomers. For instance, certain enzymes can distinguish between the different stereoisomers of threonine (L-threonine, D-threonine, L-allothreonine, and D-allothreonine) and modify them selectively. This is particularly valuable for creating Fmoc-protected derivatives of non-proteinogenic threonine isomers, which are important building blocks for synthesizing unique peptides and peptidomimetics. researchgate.net
Research in this field is also focused on developing new biocatalysts through protein engineering to enhance their efficiency and substrate range for synthesizing Fmoc-amino acids. The aim is to create robust enzymatic processes that can be scaled up for industrial production.
The chemo-enzymatic approach combines the advantages of both chemical and enzymatic techniques. For example, a chemical step might be used to create a racemic mixture of a threonine precursor, followed by an enzymatic resolution step to isolate the desired stereoisomer, which is then protected with the Fmoc group. beilstein-journals.orgbeilstein-journals.org
Challenges and Future Perspectives in Fmoc L Threonine Monohydrate Research
Addressing Remaining Challenges in SPPS Efficiency and Purity
Specific side reactions associated with threonine can also compromise purity. Although less common than with serine, base-catalyzed β-elimination can occur at the threonine residue. Furthermore, impurities in the initial Fmoc-L-threonine monohydrate building block, such as residual free amino acid or dipeptides formed during its preparation, can be incorporated into the peptide chain, leading to unwanted byproducts. nih.govsemanticscholar.org The presence of even trace amounts of acetic acid (<0.02%) in the Fmoc-amino acid derivative can cause permanent capping of the peptide chain, halting further synthesis. nih.govresearchgate.net
Researchers are actively exploring several strategies to mitigate these issues:
Modified Protecting Groups: The use of pseudoprolines, such as dimethyloxazolidine dipeptides of threonine, can introduce a temporary "kink" in the peptide backbone. merckmillipore.comresearchgate.net This structural disruption helps to prevent the formation of the secondary structures that lead to aggregation, thereby improving solvation and reaction kinetics. merckmillipore.com
Optimized Reaction Conditions: Increasing the reaction temperature can improve coupling efficiency for difficult sequences. gyrosproteintechnologies.com Additionally, the choice of coupling reagents and additives is critical. The use of reagents like ethyl cyano(hydroxyimino)acetate (OxymaPure) can reduce side reactions like aspartimide formation when aspartic acid is also present in the sequence. researchgate.netacs.org
Advanced Synthesis Platforms: Automated peptide synthesizers that allow for precise control over temperature, reagent delivery, and washing steps can significantly improve the consistency and outcome of synthesizing challenging peptides. gyrosproteintechnologies.compeptidemachines.com
| Challenge | Description | Mitigation Strategies |
| Peptide Aggregation | Formation of secondary structures (e.g., β-sheets) on the resin, hindering reagent access to the growing peptide chain. This is common with β-branched residues like threonine. | Use of pseudoproline dipeptides to disrupt secondary structures. merckmillipore.comresearchgate.net Elevated synthesis temperatures. gyrosproteintechnologies.com |
| Incomplete Reactions | Failure of coupling or deprotection steps to go to completion, resulting in deletion and truncated peptide sequences. | Monitoring of Fmoc deprotection. gyrosproteintechnologies.com Use of optimized coupling reagents (e.g., DIC/OxymaPure). acs.org |
| Side Reactions | Unwanted chemical modifications, such as aspartimide formation in sequences containing Asp-Thr, which can lead to multiple impurities. nih.gov | Addition of acidic modifiers like OxymaPure to the deprotection solution. researchgate.net |
| Building Block Impurities | Contaminants like free amino acids or acetic acid in the this compound can lead to chain termination or insertion of incorrect sequences. nih.govsemanticscholar.org | Use of high-purity Fmoc-amino acids (>99%) with specified low levels of contaminants. nih.govresearchgate.net |
Development of More Sustainable and Environmentally Friendly Processes
The pharmaceutical and chemical industries are facing increasing pressure to adopt greener and more sustainable practices. rsc.orgxtalks.com Traditional SPPS is notorious for its high consumption of hazardous solvents and reagents, contributing to a significant environmental footprint. rsc.orgnih.gov Solvents like N,N-dimethylformamide (DMF), a mainstay of SPPS, are now under regulatory scrutiny due to toxicity concerns, compelling researchers to find viable alternatives. rsc.orgnih.gov
The development of "Green SPPS" (GSPPS) is a major focus of current research. rsc.org This involves a multi-faceted approach to reduce the environmental impact of peptide synthesis:
Green Solvents: A significant effort is underway to replace DMF with more environmentally benign solvents. Candidates include propylene (B89431) carbonate, γ-valerolactone, and 2-methyltetrahydrofuran (2-MeTHF). acs.orgrsc.org Researchers are also exploring binary solvent mixtures, such as anisole/dimethyl sulfoxide (DMSO), which can be tailored to have ideal properties for both coupling and deprotection steps while being more sustainable than DMF. acs.orgchemrxiv.org The ideal green solvent must effectively swell the resin, dissolve reagents, and facilitate efficient reactions. acs.org
Process Optimization: Beyond solvent replacement, sustainability can be improved by optimizing the synthesis protocol itself. This includes combining coupling and deprotection steps to reduce the number of washing cycles, which dramatically cuts down on solvent waste. peptide.comdigitellinc.com Strategies for "in situ" Fmoc removal, where the deprotection agent is added directly to the coupling cocktail, can save up to 75% of the solvent used in a traditional cycle. peptide.com
Atom Economy: Researchers are also re-evaluating the reagents used. For instance, moving from benzotriazole-based coupling reagents to more sustainable alternatives like OxymaPure improves safety and reduces hazardous waste. acs.org The long-term goal is to transition from Fmoc-based chemistry, which has poor atom economy due to the use of excess reagents, to entirely new synthesis platforms with a lower environmental impact. nih.gov
| Sustainability Approach | Key Developments | Impact on Fmoc-L-Threonine SPPS |
| Solvent Replacement | Replacing DMF with greener alternatives like propylene carbonate, 2-MeTHF, γ-valerolactone, or mixtures such as Anisole/DMSO. acs.orgrsc.orgacs.org | Ensures continued, compliant synthesis of threonine-containing peptides by adapting protocols to new, safer solvent systems. |
| Process Intensification | Combining coupling and Fmoc-removal steps into a single operation without intermediate filtration, significantly reducing washing steps and solvent consumption. peptide.comdigitellinc.com | Makes the overall process of incorporating Fmoc-L-threonine more efficient and less wasteful. |
| Greener Reagents | Use of safer and more efficient coupling additives like OxymaPure instead of traditional benzotriazole-based reagents. acs.org | Reduces the hazardous waste profile associated with the synthesis of peptides containing threonine. |
| Flow Chemistry | Moving from batch processes to continuous flow systems, which can reduce the amount of excess reagents and solvents used and allow for better process control. chemrxiv.orgadvancedchemtech.com | Offers a more sustainable and potentially more efficient method for large-scale production of threonine-containing therapeutic peptides. |
Expanding the Scope of Modified Peptide Synthesis
This compound is not only a building block for simple polypeptide chains but also a critical component in the synthesis of complex, modified peptides that mimic natural post-translational modifications (PTMs). nih.gov Many PTMs, such as phosphorylation and glycosylation, are unstable under the harsh acidic conditions of older Boc-based SPPS, making the milder Fmoc chemistry the method of choice. nih.govaltabioscience.com
The hydroxyl side chain of threonine is a common site for biologically important modifications:
Phosphorylation: Phosphorylation of threonine residues is a key mechanism in cellular signaling. The synthesis of phosphopeptides is crucial for studying these pathways. This is typically achieved by incorporating a pre-phosphorylated Fmoc-L-threonine derivative, such as Fmoc-Thr(PO(OBzl)OH)-OH, directly into the peptide chain during SPPS. sigmaaldrich.com
Glycosylation: O-linked glycosylation, where a sugar moiety is attached to the threonine side chain, plays a vital role in protein folding, stability, and recognition. Synthesizing glycopeptides allows researchers to probe these functions. The process involves using an Fmoc-threonine building block to which a protected carbohydrate is already attached, such as an Fmoc-threonine bearing a core-2 O-glycan. nih.govpeptide.com
Ligation Chemistries: Beyond PTMs, threonine is a target for advanced chemical ligation techniques that enable the synthesis of very large proteins. For example, serine/threonine ligation is a method that allows for the joining of unprotected peptide fragments at a threonine residue, expanding the toolbox for creating complex protein structures that are inaccessible by traditional SPPS alone. nih.gov
The future in this area lies in developing more robust and versatile protected Fmoc-L-threonine derivatives to facilitate the synthesis of peptides with novel and multiple modifications, pushing the boundaries of what can be created chemically. chemimpex.com
Advanced Methodologies for Structural Characterization of Complex Biomolecules
The synthesis of a complex peptide is only half the battle; confirming its precise structure and purity is equally critical. The unique properties of threonine can be both a challenge and an advantage in structural characterization using advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS): Tandem MS (MS/MS) is a powerful tool for sequencing peptides. However, distinguishing between isomers like threonine and isothreonine (homoserine), which can arise from in vitro modifications, can be challenging as they have the same mass. researchgate.netnih.gov High-resolution MS techniques have been developed that can differentiate these isomers based on subtle differences in their fragmentation patterns and chromatographic retention times. researchgate.netnih.gov For peptides with post-translational modifications on threonine, such as AMPylation, collision-induced dissociation (CID) in MS produces characteristic fragment ions and neutral losses that can be used to confidently identify the modification and its location on the threonine residue. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the three-dimensional structure and dynamics of peptides in solution. Threonine residues are particularly useful probes for studying protein-protein and protein-nucleic acid interactions because they are frequently found at these interfaces. acs.orgnih.gov Specific isotopic labeling schemes have been developed to enhance the NMR signals from threonine. For example, proteins can be expressed in media containing specifically labeled precursors to produce proteins where only the methyl group of threonine is 13C-labeled. acs.orgnih.govplos.org This reduces spectral overlap and allows researchers to study the structure and dynamics of very large protein complexes. plos.org Both CD and NMR studies have been used to characterize the conformational behavior of threonine-rich peptide segments, revealing their propensity to adopt different secondary structures like β-sheets or α-helices depending on the environment. nih.gov
Future advancements will likely focus on integrating these powerful analytical techniques with even more sophisticated isotopic labeling and chemical modification strategies to unravel the structure and function of increasingly complex biomolecules containing Fmoc-L-threonine and its derivatives.
Q & A
Q. What are the critical steps for handling and storing Fmoc-L-threonine monohydrate to ensure stability in peptide synthesis?
this compound is hygroscopic and prone to degradation under improper storage. Store at 2–8°C in a tightly sealed container under inert gas (e.g., argon) to minimize moisture absorption and oxidation. Pre-dry the compound in a vacuum desiccator with P₂O₅ before use in solid-phase peptide synthesis (SPPS) to avoid side reactions during Fmoc deprotection . For long-term stability, monitor water content via Karl Fischer titration (≤1.0% as per specifications) .
Q. How can researchers verify the enantiomeric purity of this compound?
Enantiomeric purity is critical for avoiding diastereomeric byproducts. Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and a mobile phase of hexane:isopropanol (90:10, v/v) with 0.1% trifluoroacetic acid. Compare retention times against a D-threonine derivative standard. Alternatively, circular dichroism (CD) spectroscopy at 220–250 nm can confirm optical activity (reported [α]₂₀ᴰ = -17° to -12° in DMF) .
Q. What methods are recommended for coupling this compound in SPPS to minimize racemization?
Use HBTU/HOBt or DIC/Oxyma as coupling reagents in DMF, maintaining a 4–5-fold molar excess of the amino acid. Activate the carboxyl group for 1–2 minutes before adding to the resin-bound peptide. Monitor coupling efficiency via Kaiser or chloranil tests. For sterically challenging sequences, microwave-assisted synthesis (50°C, 10–20 W) improves coupling rates while minimizing racemization .
Advanced Research Questions
Q. How can researchers optimize glycosylation of this compound for glycopeptide synthesis?
Glycosylation requires protecting the threonine hydroxyl group with a temporary trityl (Trt) or tert-butyl (tBu) group. For example, in Scheme 3 of , glycosyl donors (e.g., trichloroacetimidates) are coupled to Fmoc-Thr-OH using N-iodosuccinimide (NIS) and TfOH in CH₂Cl₂. After deprotection (e.g., Zn/AcOH for acetyl groups), the glycosylated threonine is incorporated into SPPS via standard Fmoc protocols .
Q. What analytical strategies resolve contradictions in mass spectrometry (MS) data for Fmoc-threonine-containing peptides?
Discrepancies between theoretical and observed molecular weights often arise from incomplete deprotection or side-chain modifications. Use high-resolution LC-MS (HRMS) with electrospray ionization (ESI) to identify adducts (e.g., sodium or potassium ions). For O-glycosylated peptides, tandem MS (MS/MS) with collision-induced dissociation (CID) confirms glycan attachment sites. Cross-validate with ¹H NMR to detect residual protecting groups (e.g., trityl protons at δ 7.2–7.5 ppm) .
Q. How do researchers address low coupling efficiency of this compound in automated SPPS?
Low efficiency may result from steric hindrance or aggregation. Optimize by:
- Using a double-coupling protocol with extended reaction times (30–60 minutes per cycle).
- Incorporating pseudoproline dipeptides to reduce chain aggregation.
- Switching to polar solvents like NMP or DMSO for hydrophobic sequences. Validate stepwise yields via UV monitoring of Fmoc deprotection (piperidine in DMF, 20% v/v) .
Q. What is the impact of monohydrate vs. anhydrous forms on SPPS reaction kinetics?
The monohydrate form introduces residual water, which can hydrolyze activated amino acids or reduce coupling efficiency. Pre-drying the compound under high vacuum (0.1 mmHg, 24 hours) ensures anhydrous conditions. Compare reaction kinetics via real-time FTIR monitoring of carbonyl stretching frequencies (e.g., 1730 cm⁻¹ for activated esters) .
Methodological Tables
Q. Table 1: Key Analytical Parameters for this compound
Q. Table 2: Troubleshooting Common Synthesis Issues
| Issue | Solution | Reference |
|---|---|---|
| Low coupling efficiency | Double coupling with DIC/Oxyma, 50°C | |
| Glycosylation side reactions | Use Trt protection, Zn/AcOH deprotection | |
| Racemization | Avoid prolonged activation; use Oxyma |
Notes for Experimental Design
- For glycopeptide synthesis, prioritize Fmoc-Thr(Trt)-OH derivatives to enable orthogonal glycosylation .
- When characterizing impurities, combine MALDI-TOF MS with ion mobility spectrometry (IMS) to distinguish isobaric species .
- Stability studies under varying pH (2–10) and temperature (4–40°C) are critical for applications in drug delivery systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
